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molecular formula C9H9ClO2 B8765771 2,4-Dimethylphenyl chloroformate CAS No. 35709-99-0

2,4-Dimethylphenyl chloroformate

Cat. No. B8765771
M. Wt: 184.62 g/mol
InChI Key: JRVKFYMWXSDYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306849

Procedure details

0.5 g of anhydrous aluminium chloride was added to 15 g of 2,4-dimethylphenyl chloroformate and the mixture was heated at 200° C. for 3 hours at normal pressure. The reaction mixture was cooled and worked up as described in Example 1. 2,4-Dimethylchlorobenzene was obtained in a yield of 20%, which is considerable despite the unfavourable substitution pattern.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].ClC(O[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=1[CH3:16])=O>>[CH3:16][C:10]1[CH:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:9]=1[Cl:1] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
15 g
Type
reactant
Smiles
ClC(=O)OC1=C(C=C(C=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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